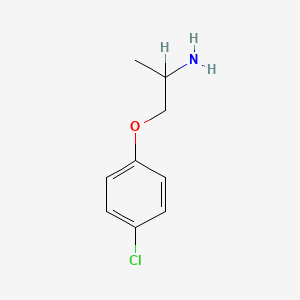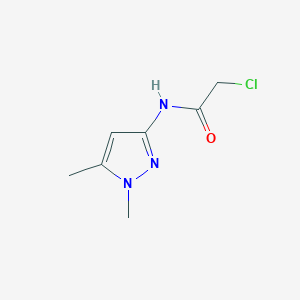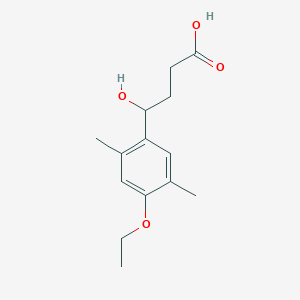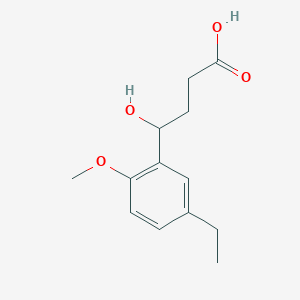
3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O2 and its molecular weight is 190.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Drug Development
3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride and its derivatives have been explored in various synthetic processes. For instance, Hattan et al. (2013) discussed the synthesis of similar compounds as mitochondria-targeted prodrugs for antioxidants. They modified existing methods to synthesize certain derivatives, highlighting the potential of these compounds in drug development (Hattan, J. Shojaie, S. Lau, & M. W. Anders, 2013).
Inhibition of Enzymes
Imidazole derivatives, closely related to this compound, have been studied for their ability to inhibit specific enzymes. Gomaa et al. (2011) described the synthesis of novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates and their potent inhibitory activity in a microsomal assay. This suggests potential therapeutic applications in enhancing the effects of all-trans retinoic acid (Gomaa et al., 2011).
Corrosion Inhibition
Interestingly, some derivatives of this compound have been explored as corrosion inhibitors. Srivastava et al. (2017) synthesized novel amino acids based corrosion inhibitors with imidazolium zwitterions. Their research indicated these compounds could provide significant protection against corrosion, offering practical applications in materials science (Srivastava et al., 2017).
Radioactive Tracers in Medical Imaging
The compound and its derivatives have also been utilized in medical imaging. Qiu et al. (2011) developed novel 99mTc-labelled bisphosphonates using derivatives of the compound, showing potential as superior bone imaging agents. This research demonstrates the compound's applicability in enhancing diagnostic imaging techniques (Qiu et al., 2011).
Antifungal Applications
Roman et al. (2013) synthesized a series of derivatives and evaluated them for antifungal activity. Their findings showed that certain derivatives exhibited broad-spectrum antifungal properties, suggesting the potential use of these compounds in treating fungal infections (Roman, Mareș, & Nastasa, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple bonds and interact with a variety of biological targets .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of a compound in water and other polar solvents, which is a characteristic of imidazole derivatives , can influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
3-(2-methylimidazol-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-6-8-3-5-9(6)4-2-7(10)11;/h3,5H,2,4H2,1H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFGKOZPPTVIJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
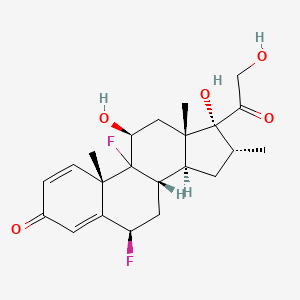
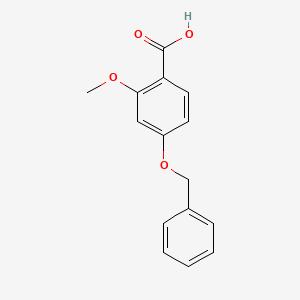



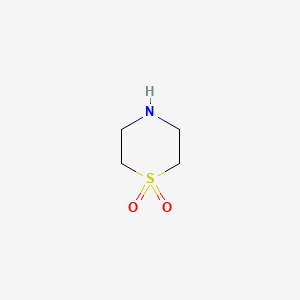
![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)
